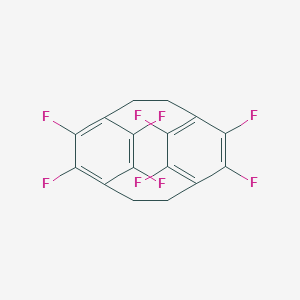

聚对二甲苯 (Parylene F) 二聚体

描述

Parylene F dimer, also known as octafluoro-[2.2]paracyclophane, is a member of the Parylene family of polymers. It is characterized by the presence of fluorine atoms on its aromatic ring, which imparts unique properties such as high thermal stability and low dielectric constant . Parylene F is widely used in various industries due to its excellent barrier properties and ability to form ultra-thin, pinhole-free coatings .

科学研究应用

Parylene F dimer has a wide range of scientific research applications, including:

作用机制

Target of Action

Parylene F dimer, a fluorinated variant of parylene, primarily targets surfaces that require protective coating . It is widely used in industries such as electronics, medical devices, aerospace, and automotive to shield components from moisture, chemicals, and other environmental factors . Its unique properties, such as biocompatibility and conformal coverage, make it an ideal choice for coating critical electronic assemblies .

Mode of Action

The mode of action of Parylene F dimer involves a vapor deposition polymerization (VDP) method . The process begins with the solid Parylene F dimer, which is heated to around 150°C in a vaporizer . At this temperature, the dimer sublimes, transforming directly from a solid to a vapor without passing through a liquid phase . The vaporized dimer then moves into the pyrolysis chamber, where it is heated to approximately 680°C . At this high temperature, the dimer undergoes thermal decomposition, breaking down into smaller, reactive monomer molecules called p-xylylene . These reactive monomers enter the room-temperature deposition chamber, where they polymerize and form long polymer chains, creating a uniform, conformal coating on the substrate .

Biochemical Pathways

The biochemical pathways involved in the action of Parylene F dimer are primarily physical rather than biological. The polymerization process results in a continuous, pinhole-free coating, ensuring maximum protection against moisture and other environmental factors

Pharmacokinetics

The properties of parylene f dimer that influence its bioavailability as a coating include its ability to form a uniform, conformal coating on a variety of substrates, including metals, plastics, ceramics, and even paper, without compromising the material’s properties .

Result of Action

The result of Parylene F dimer’s action is a uniform, conformal coating that provides exceptional barrier properties against moisture, chemicals, and gases . This coating is ultra-thin, pinhole-free, and can penetrate and coat every surface uniformly, regardless of the substrate geometry . It provides excellent protective properties and the ability to uniformly coat intricate surfaces .

Action Environment

The action of Parylene F dimer is influenced by environmental factors such as temperature and pressure. The deposition process takes place in a vacuum chamber , and the temperatures at different stages of the process (150°C for vaporization and 680°C for pyrolysis) are critical for the successful formation of the coating . Furthermore, Parylene F dimer exhibits superior thermal stability, attributed to its aliphatic C-F bond, compared to Parylene C’s C-C bond . This makes it suitable for use in environments with higher operating temperatures .

生化分析

Biochemical Properties

Parylene F dimer exhibits a higher coating density and significantly more penetrating power than other Parylene types . It’s known for its superior thermal stability, attributed to its aliphatic C-F bond . It has poor oxidative and UV stability .

Molecular Mechanism

The molecular mechanism of Parylene F dimer involves a process similar to vacuum metallizing . The dimer is vaporized, then cleaved to yield a stable monomeric diradical, para-xylylene . This monomer then enters a deposition chamber where it simultaneously adsorbs and polymerizes on the substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, Parylene F dimer exhibits a high output, around 1.6 μm/g (the ratio of film thickness to the loaded dimer mass) . A method has been reported to prepare ultra-thin Parylene films with the nominal thickness down to 1 nm .

Transport and Distribution

Parylene F dimer is deposited from the vapor phase . Unlike vacuum metallization, the deposition is not line of sight, and all sides of an object to be encapsulated are uniformly impinged by the gaseous monomer . This suggests that Parylene F dimer could be distributed uniformly within cells and tissues.

准备方法

The preparation of Parylene F dimer involves a vapor deposition polymerization (VDP) method. The process begins with the vaporization of the solid dimer at approximately 150°C. The vaporized dimer then undergoes pyrolysis at around 680°C, resulting in the formation of reactive monomer molecules called para-xylylene . These monomers enter a deposition chamber where they polymerize on the substrate, forming a uniform, conformal coating . Industrial production of Parylene F dimer often employs the Gorham method, which is known for its efficiency in producing high-purity Parylene coatings .

化学反应分析

Parylene F dimer undergoes various chemical reactions, including:

Oxidation: Parylene F can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the fluorine atoms on the aromatic ring, altering the polymer’s properties.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

相似化合物的比较

Parylene F dimer can be compared with other members of the Parylene family, such as:

Parylene N: The basic member of the Parylene series, characterized by its high dielectric strength and low dissipation factor.

Parylene C: Known for its excellent moisture and chemical resistance, widely used in electronic and medical applications.

Parylene F stands out due to its fluorine atoms, which provide superior thermal stability and lower dielectric constant compared to other Parylene types . This makes Parylene F particularly suitable for applications requiring high-performance coatings with excellent barrier properties .

属性

IUPAC Name |

5,6,11,12,13,14,15,16-octafluorotricyclo[8.2.2.24,7]hexadeca-1(12),4(16),5,7(15),10,13-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F8/c17-9-5-1-2-6-11(19)15(23)8(16(24)12(6)20)4-3-7(13(9)21)14(22)10(5)18/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHKMHMGKKRFDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C(CCC3=C(C(=C1C(=C3F)F)F)F)C(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501338087 | |

| Record name | Parylene F dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501338087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785-64-4 | |

| Record name | Parylene F dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501338087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;chloride](/img/structure/B155759.png)

![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)